ROCK inhibitor 3

Description

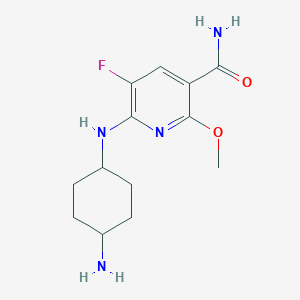

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19FN4O2 |

|---|---|

Molecular Weight |

282.31 g/mol |

IUPAC Name |

6-[(4-aminocyclohexyl)amino]-5-fluoro-2-methoxypyridine-3-carboxamide |

InChI |

InChI=1S/C13H19FN4O2/c1-20-13-9(11(16)19)6-10(14)12(18-13)17-8-4-2-7(15)3-5-8/h6-8H,2-5,15H2,1H3,(H2,16,19)(H,17,18) |

InChI Key |

IMZIJLMIOSQRGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1C(=O)N)F)NC2CCC(CC2)N |

Origin of Product |

United States |

Molecular Mechanisms of Rock Inhibition

Downstream Signaling Pathway Modulation

Regulation of Myosin Light Chain (MLC) Phosphorylation

Inhibition of Myosin Light Chain Phosphatase (MLCP) Activity via MYPT1 Phosphorylation

A primary mechanism by which ROCKs regulate cellular contractility is through the inhibition of myosin light chain phosphatase (MLCP) mdpi.comcytoskeleton.comahajournals.orgbiorxiv.orgresearchgate.netnih.govnih.govnih.govnih.gov. ROCKs achieve this by phosphorylating the myosin phosphatase-targeting subunit 1 (MYPT1) at specific threonine residues, such as T696 and T853 mdpi.comcytoskeleton.comahajournals.orgbiorxiv.orgresearchgate.netnih.govnih.gov. This phosphorylation event induces an autoinhibitory state in MLCP, thereby reducing the dephosphorylation of myosin light chain (MLC) mdpi.comcytoskeleton.combiorxiv.orgresearchgate.netnih.govnih.gov. The resulting increase in MLC phosphorylation enhances actomyosin-based contractility, leading to the formation of actin stress fibers and increased cellular tension mdpi.comcytoskeleton.comahajournals.orgnih.govnih.gov. By inhibiting ROCK activity, ROCK inhibitor 3 prevents the phosphorylation of MYPT1, thereby counteracting the inhibition of MLCP and promoting MLC dephosphorylation, which leads to reduced cellular contractility ahajournals.orgnih.govnih.govresearchgate.net.

Impact on Actin Cytoskeletal Regulatory Proteins

ROCKs significantly influence the actin cytoskeleton by modulating the activity of several downstream effector proteins.

LIM Kinase Phosphorylation and Cofilin Activity

ROCK directly phosphorylates and activates LIM-kinase 1 (LIMK1) and LIMK2 cytoskeleton.comaai.orgaai.orgresearchgate.netresearchgate.netmdpi.commdpi.comaacrjournals.orgnih.govoncotarget.comnih.gov. Activated LIM kinases, in turn, phosphorylate and inactivate cofilin, a critical protein that promotes actin filament depolymerization cytoskeleton.comaai.orgaai.orgresearchgate.netresearchgate.netmdpi.commdpi.comaacrjournals.orgoncotarget.comnih.gov. The inactivation of cofilin by LIM kinases leads to the stabilization of actin stress fibers and an increase in filamentous actin (F-actin) content, contributing to cell adhesion and migration cytoskeleton.comaai.orgaai.orgresearchgate.netresearchgate.netmdpi.commdpi.comaacrjournals.orgoncotarget.comnih.gov. Inhibition of ROCK by this compound would consequently reduce LIMK activation, leading to decreased cofilin phosphorylation and a consequent destabilization of actin stress fibers aai.orgresearchgate.netnih.gov.

Ezrin/Radixin/Moesin (B1176500) (ERM) Protein Modulation

Ezrin, radixin, and moesin (ERM) proteins are crucial for linking the actin cytoskeleton to the plasma membrane, playing roles in cell shape, adhesion, and motility embopress.orgmdpi.commdpi.comresearchgate.netcrcm-marseille.frresearchgate.netnih.gov. ROCK phosphorylates ERM proteins, notably at a conserved C-terminal threonine residue (e.g., T567 in ezrin, T558 in moesin) embopress.orgmdpi.commdpi.comcrcm-marseille.frresearchgate.netnih.gov. This phosphorylation is essential for their proper function in dynamic cellular processes, including the formation of cell protrusions and the rearrangement of the cytoskeleton embopress.orgmdpi.commdpi.comcrcm-marseille.frresearchgate.netnih.gov. By inhibiting ROCK, this compound would reduce ERM phosphorylation, potentially impacting their ability to connect the actin cytoskeleton to the cell membrane and influencing cell morphology and movement embopress.orgmdpi.comcrcm-marseille.frresearchgate.netnih.gov.

Adducin Regulation

Adducin is a cytoskeletal protein complex involved in membrane-cytoskeleton interactions and cell adhesion. It functions by capping the barbed ends of actin filaments, thereby inhibiting actin polymerization physiology.orgsdbonline.org. While direct phosphorylation of adducin by ROCK is not as extensively characterized as for ERM proteins or LIMK, ROCK signaling indirectly influences adducin's role through its broader effects on actin cytoskeleton dynamics researchgate.netphysiology.orgsdbonline.orgnih.gov. Inhibition of ROCK by this compound would therefore indirectly affect adducin's contribution to the regulation of actin dynamics and membrane-cytoskeleton interactions.

Influence on Intermediate Filaments and Microtubules

While ROCK's primary known effects are on the actin cytoskeleton, it also influences microtubule dynamics.

Regulation of Tubulin Polymerization Promoting Protein 1 (TPPP1)

ROCK phosphorylates Tubulin Polymerization Promoting Protein 1 (TPPP1), a microtubule-associated protein that promotes tubulin polymerization and enhances microtubule stability researchgate.nettandfonline.commdpi.comscirp.orgnih.govnih.gov. TPPP1 achieves this by inhibiting the activity of Histone deacetylase 6 (HDAC6), leading to increased acetylation of α-tubulin and microtubule stabilization tandfonline.comscirp.orgnih.govnih.gov. Phosphorylation of TPPP1 by ROCK disrupts its interaction with HDAC6, reducing microtubule acetylation and stability, which can promote cell migration and invasion researchgate.nettandfonline.commdpi.comscirp.orgnih.govnih.gov. Consequently, this compound would prevent this ROCK-mediated phosphorylation of TPPP1, thereby preserving its inhibitory effect on HDAC6 and promoting microtubule acetylation and stability.

Cellular and Subcellular Processes Affected by Rock Inhibition

Cytoskeletal Dynamics and Reorganization

The actin cytoskeleton is a dynamic network of filaments responsible for cell shape, internal organization, and mechanical force generation. ROCK signaling is a principal driver of cytoskeletal tension and structure.

Actin Stress Fiber Formation and Disassembly

Actin stress fibers are contractile bundles of actin filaments and non-muscle myosin II that play a crucial role in cell adhesion and morphology. The formation and maintenance of these structures are heavily dependent on ROCK activity. ROCK promotes stress fiber formation through two primary mechanisms: the phosphorylation of myosin light chain (MLC) and the phosphorylation and inactivation of myosin light chain phosphatase (MLCP), both of which lead to increased myosin II ATPase activity and subsequent actin-myosin contractility. dgidb.orgresearchgate.net

Furthermore, ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. dgidb.orgnih.gov Inactivation of cofilin leads to the stabilization of actin filaments. nih.gov

Inhibition of ROCK, as would be expected with ROCK inhibitor 3, disrupts this signaling cascade. This leads to decreased MLC phosphorylation, reduced actomyosin (B1167339) contractility, and activation of cofilin. The collective result is the rapid disassembly of existing actin stress fibers and the prevention of new fiber formation. guidetomalariapharmacology.org This is a hallmark cellular response to ROCK inhibition, leading to significant alterations in cell mechanics and morphology.

Regulation of Focal Adhesions

Focal adhesions are large, dynamic protein complexes that mechanically link the intracellular actin cytoskeleton to the extracellular matrix (ECM). They are essential for cell adhesion, migration, and signaling. The maturation and stability of focal adhesions are dependent on the tension generated by the actin cytoskeleton.

ROCK activity is required for the formation and maturation of focal adhesions. nih.gov The actomyosin contractility generated through ROCK signaling provides the mechanical force necessary to promote the clustering of integrins and the recruitment of other focal adhesion proteins, leading to the growth of nascent adhesions into mature, stable structures.

Treatment with ROCK inhibitors leads to a reduction in intracellular tension, which in turn causes the disassembly of focal adhesions. guidetoimmunopharmacology.orgguidetopharmacology.org Studies with general ROCK inhibitors have shown that treated cells exhibit smaller and fewer focal adhesions, which are often located at the cell periphery. This disruption of cell-matrix adhesion has significant consequences for cell motility and tissue organization.

Cellular Morphology and Shape Maintenance

The shape of a cell is largely determined by the organization and contractility of its actin cytoskeleton. By controlling stress fiber formation and focal adhesion stability, the ROCK pathway is a key regulator of cellular morphology. High ROCK activity is typically associated with a well-spread, flattened cell shape with prominent stress fibers.

Inhibition of ROCK signaling leads to a dramatic change in cell morphology. Cells often lose their flattened appearance and adopt a more rounded or stellate (star-like) shape, characterized by a retracted cell body and the formation of long, thin cellular protrusions. guidetopharmacology.org This morphological shift is a direct consequence of the loss of cytoskeletal tension and the collapse of the organized actin stress fiber network.

Cell Motility and Migration

Cell movement is a complex, integrated process involving cytoskeletal rearrangements, cell-matrix adhesion dynamics, and the generation of protrusive and contractile forces. The ROCK pathway plays a multifaceted, and sometimes context-dependent, role in regulating cell motility.

Inhibition of Cell Migration

In many cell types, particularly those migrating with a mesenchymal mode, ROCK signaling is essential for efficient migration. It is required for the generation of the contractile forces that pull the cell body forward and for the retraction of the cell's trailing edge.

Pharmacological inhibition of ROCK has been shown to significantly reduce the migration speed of various cell types, including cancer cells. guidetomalariapharmacology.org For instance, the ROCK inhibitor Y-27632 has been observed to inhibit the migration of bladder cancer cells. The mechanism involves the disruption of the coordinated cytoskeletal dynamics necessary for directional movement.

Suppression of Cell Invasion

Cell invasion is the process by which cells migrate through the extracellular matrix and tissue barriers, a critical step in cancer metastasis. This process requires both cell motility and the ability to degrade the surrounding matrix. The contractile forces generated by the ROCK-actomyosin system are important for cells to probe and remodel the ECM.

Inhibition of the ROCK pathway has been demonstrated to suppress the invasive potential of cancer cells. By reducing actomyosin contractility, ROCK inhibitors can decrease the cell's ability to mechanically deform and squeeze through the dense matrix, thereby limiting invasion. For example, studies have shown that ROCK inhibitors can reduce the invasion of breast cancer and bladder cancer cells.

Table 1: Summary of Cellular Effects of ROCK Inhibition

| Cellular Process | Key ROCK Substrates | Effect of ROCK Inhibition |

|---|---|---|

| Actin Stress Fiber Formation | Myosin Light Chain (MLC), Myosin Light Chain Phosphatase (MLCP), LIM Kinase (LIMK) | Disassembly of stress fibers; prevention of new fiber formation. guidetomalariapharmacology.org |

| Focal Adhesion Regulation | (Indirectly via tension) | Reduction in size and number of focal adhesions; impaired maturation. guidetoimmunopharmacology.orgguidetopharmacology.org |

| Cellular Morphology | (Multiple cytoskeletal) | Loss of spread morphology; adoption of rounded or stellate shape. guidetopharmacology.org |

| Cell Migration | (Multiple cytoskeletal) | Inhibition of directional migration in many cell types. guidetomalariapharmacology.org |

| Cell Invasion | (Multiple cytoskeletal) | Suppression of invasion through extracellular matrix. |

Cell Proliferation and Growth Regulation

The role of this compound in regulating cell proliferation and growth is complex and highly context-dependent, with studies reporting both pro-proliferative and anti-proliferative effects depending on the cell type and experimental conditions. nih.govoncotarget.comnih.gov

In some contexts, ROCK inhibition promotes cell proliferation. For instance, in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), treatment with ROCK inhibitors significantly enhanced cell proliferation by up to 2.5-fold. spandidos-publications.com Similarly, in SW620 colon cancer cells seeded at low densities on a 3D collagen matrix, the ROCK inhibitor Y-27632 led to a modest increase in cell proliferation. nih.gov Furthermore, studies on human articular chondrocytes have shown that ROCK inhibitor treatment stimulates their proliferation while preventing dedifferentiation. nih.gov

Conversely, in several cancer cell lines, ROCK inhibition has been demonstrated to suppress proliferation. In breast cancer cells, ROCK inhibitors suppressed cell proliferation in a manner comparable to EGFR and MEK inhibitors. oncotarget.com Inhibition of ROCK signaling has also been shown to decrease the proliferation of prostate cancer cells. nih.gov The role of ROCK in cell cycle progression is critical to its impact on proliferation. ROCK proteins are considered essential for cell cycle progression, and their prolonged inhibition can lead to cellular senescence. nih.gov In some cancer models, ROCK inhibitors have been found to halt the cell cycle at the G2/M phase. mdpi.com

The varied effects of this compound on cell proliferation are summarized in the table below.

| Cell Type | Effect of ROCK Inhibition | Key Findings |

| Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes | Pro-proliferative | Markedly enhanced proliferation up to 2.5-fold. spandidos-publications.com |

| SW620 Colon Cancer Cells (low density) | Pro-proliferative | Modest increase in proliferation on 3D collagen matrix. nih.gov |

| Human Articular Chondrocytes | Pro-proliferative | Stimulated proliferation while maintaining chondrocytic phenotype. nih.gov |

| Breast Cancer Cells | Anti-proliferative | Suppressed proliferation in 3D cultures. oncotarget.com |

| Prostate Cancer Cells | Anti-proliferative | Reduced proliferation rates. nih.gov |

| Various Cell Lines | Cell Cycle Arrest | Prolonged inhibition can induce senescence; can halt cell cycle at G2/M phase in some cancer cells. nih.govmdpi.com |

Cell Survival and Apoptosis Modulation

This compound plays a significant role in modulating cell survival and apoptosis, primarily by suppressing programmed cell death and activating pro-survival signaling pathways. nih.govnih.gov

A prominent effect of ROCK inhibition is the suppression of apoptosis, particularly the form of programmed cell death known as anoikis, which is induced by cell detachment from the extracellular matrix. nih.gov This is especially critical in the context of stem cell research, where dissociation of cells for passaging or transplantation often leads to significant cell death. nih.govresearchgate.net Treatment with ROCK inhibitors has been shown to decrease dissociation-induced apoptosis in various stem cell types, including embryonic stem cells, neural precursors, and prostate stem/progenitor cells. nih.govplos.org

The mechanism of this anti-apoptotic effect involves the modulation of key components of the apoptotic machinery. ROCK inhibition has been shown to reduce the cleavage of caspase-3, a central executioner caspase in the apoptotic cascade. spandidos-publications.comnih.govnih.gov In human iPSC-derived cardiomyocytes, Y-27632 treatment reduced apoptosis under stress conditions by suppressing the expression of caspase-3. spandidos-publications.com Similarly, in Myc-expressing keratinocytes, Y-27632 significantly inhibited apoptosis and decreased caspase-3 activity. nih.gov Furthermore, ROCK inhibition can prevent the release of cytochrome c from mitochondria, an upstream event in the intrinsic apoptotic pathway. nih.govresearchgate.net

The pro-survival effects of ROCK inhibition are also mediated through the activation of signaling pathways that promote cell viability. One such pathway is the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. plos.org In some cellular contexts, ROCK activation can lead to the phosphorylation and activation of PTEN, a negative regulator of the PI3K/Akt pathway. nih.gov By inhibiting ROCK, this suppression of the pro-survival PI3K/Akt pathway can be alleviated. It has been observed that ROCK inhibition can enhance AKT activity in dissociated prostate epithelial cells. plos.org The interplay between ROCK signaling and pro-survival pathways is complex and can be cell-type specific. nih.gov

Cell Differentiation and Dedifferentiation Control

This compound has emerged as a crucial tool in controlling the differentiation and dedifferentiation of various cell types, most notably stem cells. nih.gov Its effects are multifaceted, influencing the maintenance of pluripotency, the direction of lineage specification, and the prevention of undesirable phenotypic changes.

In the realm of pluripotent stem cells, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), ROCK inhibitors are widely used to improve survival and cloning efficiency, particularly after single-cell dissociation. nih.govnih.gov Beyond this pro-survival role, ROCK inhibition also directly influences their differentiation potential.

Studies have shown that ROCK inhibitors can direct the differentiation of pluripotent stem cells towards specific lineages. For example, ROCK inhibition has been found to promote the cardiac differentiation of both murine ESCs and iPSCs, leading to an increased expression of cardiac lineage markers. internationaljournalofcardiology.com In another study, a ROCK inhibitor was shown to prime human iPSCs to selectively differentiate towards the mesendodermal lineage through a process resembling an epithelial-mesenchymal transition (EMT). nih.gov Interestingly, this occurred without a downregulation of pluripotency markers like NANOG and OCT4 in the initial stages. nih.gov The influence of ROCK inhibition on neural differentiation has also been reported, with one study demonstrating that it promoted the differentiation of mouse ESCs into neurons. nih.govresearchgate.net

Conversely, ROCK inhibition can also help maintain the undifferentiated state of certain cell types. In human articular chondrocytes, which tend to lose their phenotype in monolayer culture, a ROCK inhibitor was found to prevent this dedifferentiation. nih.gov

The influence of ROCK signaling extends to the fundamental process of germ layer specification during early development. Research using P19 embryonal carcinoma stem cells, a model for early embryonic development, has revealed that ROCK inhibition can alter the balance of differentiation into the three primary germ layers: endoderm, mesoderm, and ectoderm. nih.govnih.govplos.org

Specifically, inhibition of ROCK has been shown to block endoderm differentiation. nih.govnih.gov Concurrently, this inhibition can lead to an enhancement of differentiation towards neuro-ectodermal and mesodermal lineages. nih.govnih.gov This suggests that the Rho-ROCK signaling pathway is a critical regulator of the early cell fate decisions that determine the formation of the primary germ layers. plos.org

The table below summarizes the key effects of this compound on cell differentiation.

| Cell Type | Effect of ROCK Inhibition on Differentiation | Key Findings |

| Murine Embryonic and Induced Pluripotent Stem Cells | Promotes Cardiac Differentiation | Loss of hematopoietic markers and expression of cardiac lineage markers. internationaljournalofcardiology.com |

| Human Induced Pluripotent Stem Cells | Primes for Mesendodermal Differentiation | Upregulation of EMT markers without loss of pluripotency markers initially. nih.gov |

| Mouse Embryonic Stem Cells | Promotes Neuronal Differentiation | Increased differentiation into neurons, including motor and sensory neurons. nih.gov |

| Human Articular Chondrocytes | Prevents Dedifferentiation | Maintained chondrocytic phenotype in monolayer culture. nih.gov |

| P19 Embryonal Carcinoma Stem Cells | Alters Germ Layer Specification | Blocks endoderm differentiation while enhancing mesoderm and ectoderm differentiation. nih.govnih.gov |

Intercellular Adhesion and Endothelial Barrier Function

The inhibition of Rho-associated coiled-coil containing protein kinases (ROCK) has demonstrated varied and context-dependent effects on intercellular adhesion and endothelial barrier function. The specific outcomes of ROCK inhibition appear to be influenced by the cell type and the physiological or pathological state.

In certain cellular contexts, ROCK inhibitors have been shown to promote cell adhesion. For instance, the specific ROCK inhibitor Y-27632 has been found to significantly enhance the adhesion of human term placenta-derived trophoblasts to culture plates. plos.org This enhanced adhesion was accompanied by increased cell viability and differentiation, suggesting a role for ROCK in regulating the adhesive properties of these cells. plos.org Similarly, in human retinal pigment epithelium (RPE) cells, treatment with Y-27632 promoted cell adhesion by increasing the number and total area of focal adhesions per cell. arvojournals.org This effect was associated with an upregulation of vinculin, a key component of focal adhesions. arvojournals.org Research on human embryonic stem cell-derived RPE (hESC-RPE) also indicates that ROCK inhibition with Y-27632 promotes cell attachment. nih.gov

Conversely, the role of ROCK in maintaining endothelial barrier function is more complex. Basal ROCK activity has been identified as essential for the integrity of the endothelial barrier. ahajournals.org This protective role is linked to the proper expression of the adhesion molecule VE-cadherin at cell-cell junctions. ahajournals.org Long-term inhibition of this basal ROCK activity can disrupt endothelial barrier integrity. ahajournals.org However, in pathological conditions that induce endothelial hyperpermeability, such as inflammation, ROCK activation contributes to barrier dysfunction. ahajournals.orgnih.gov In an in vitro model of necrotizing enterocolitis (NEC), the ROCK inhibitor Y-27632 was shown to decrease both epithelial and endothelial cell permeability induced by lipopolysaccharide (LPS). aap.org This protective effect was associated with the preservation of tight junction integrity. aap.org Furthermore, selective inhibition of ROCK-2 with compounds like KD025 has been shown to protect the blood-brain barrier from damage induced by tissue-type plasminogen activator (rt-PA) by preventing permeability increases and tight junction degradation in brain endothelial cells. plos.org

Table 1: Effects of ROCK Inhibition on Intercellular Adhesion and Endothelial Barrier Function

| Compound | Cell Type | Model System | Key Finding |

|---|---|---|---|

| Y-27632 | Human term placenta-derived trophoblasts | In vitro cell culture | Enhanced cell adhesion, viability, and differentiation. plos.org |

| Y-27632 | Human retinal pigment epithelium (RPE) cells | In vitro cell culture | Promoted cell adhesion by increasing the number and area of focal adhesions and upregulating vinculin. arvojournals.org |

| Y-27632 | Human embryonic stem cell-derived RPE (hESC-RPE) | In vitro cell culture | Promoted cell attachment and wound healing. nih.gov |

| Y-27632 | Human umbilical vein endothelial cells (HUVECs) and Caco-2 cells | In vitro model of necrotizing enterocolitis (NEC) | Decreased LPS-induced endothelial and epithelial permeability and preserved tight junction integrity. aap.org |

| KD025 | Brain endothelial cells | In vitro blood-brain barrier model | Protected against rt-PA-induced permeability increases and tight junction degradation. plos.org |

| General ROCK inhibitors | Endothelial cells | In vitro and in situ | Basal ROCK activity is essential for maintaining endothelial barrier integrity through regulation of VE-cadherin. ahajournals.org |

Phagocytosis Enhancement

The influence of ROCK inhibition on phagocytosis is multifaceted, with studies reporting both enhancement and suppression of this cellular process, depending on the cell type and the specific context of activation.

Several studies suggest that ROCK inhibition can enhance phagocytic activity. In dendritic cells, the blockade of ROCK has been found to enhance phagocytosis. researchgate.net Furthermore, research on retinal pigment epithelium (RPE) cells has shown that acute inhibition of the RhoA/ROCK pathway is sufficient to restore the phagocytic capacity of RPE cells that lack the engulfment receptor MerTK. nih.gov This suggests that in certain contexts, ROCK signaling can act as a negative regulator of phagocytosis. One study also indicates that inhibition of ROCK1 can induce phagocytosis by macrophages. researchgate.net

In contrast, other research points to a necessary role for ROCK signaling in phagocytosis, particularly in microglia. Inhibition of the Rho/ROCK pathway with agents like Y-27632 and Fasudil (B1672074) has been reported to compromise the phagocytosis of neuronal debris by microglia. researchgate.netnih.gov Specifically, these inhibitors were found to down-regulate the phagocytic activity of reactive microglia that had been activated by lipopolysaccharide (LPS). researchgate.netnih.gov The suppression of phagocytosis in this context is thought to occur through the blocking of actin cytoskeletal remodeling, which is a necessary step for engulfment. nih.gov

Table 2: Effects of ROCK Inhibition on Phagocytosis

| Compound | Cell Type | Model System | Key Finding |

|---|---|---|---|

| Y-27632 | Dendritic cells | Not specified | Enhanced phagocytosis. researchgate.net |

| Unspecified ROCK inhibitor | Retinal pigment epithelium (RPE) cells lacking MerTK | Primary cell culture | Restored phagocytic capacity. nih.gov |

| General ROCK1 inhibitor | Macrophages | Not specified | Induced phagocytosis. researchgate.net |

| Y-27632, Fasudil | Microglia | Co-culture with neurons | Down-regulated LPS-induced phagocytosis of neuronal fragments. researchgate.netnih.gov |

Autophagy Activation and Protein Aggregate Clearance

ROCK inhibitors have been identified as potent activators of autophagy, a cellular process responsible for the degradation of damaged organelles and misfolded proteins. This activation of autophagy by ROCK inhibition plays a crucial role in the clearance of protein aggregates, which are characteristic of several neurodegenerative diseases.

Studies have shown that activated ROCK1 can inhibit autophagy. nih.govnih.gov Conversely, treatment with ROCK inhibitory compounds enhances the autophagic response to stressors like amino acid starvation. nih.gov The inhibition of ROCK leads to the formation of larger early autophagosomes that mature into enlarged late degradative autolysosomes, indicating an enhancement of the autophagy flux. nih.gov Mechanistically, it has been shown that activated ROCK1 can phosphorylate Beclin1, a key protein in the initiation of autophagy, which leads to the dissociation of the inhibitory Beclin1-Bcl-2 complex and subsequent induction of autophagy. nih.gov

The therapeutic potential of this mechanism has been demonstrated in models of proteinopathies. In models of tauopathy, ROCK inhibitors such as H1152, Y-27632, and fasudil have been shown to activate autophagy and proteasome pathways, leading to a reduction in the amount of aggregated and oligomeric tau protein. nih.gov This was evidenced by an upregulation of the autophagy marker LC3-II and a decrease in p62, a substrate of autophagy. nih.gov Similarly, in the context of Huntington's disease, the ROCK inhibitor Y-27632 was found to enhance the clearance of mutant huntingtin (htt) protein. nih.gov This effect was not limited to mutant htt, as Y-27632 also reduced the aggregation of other proteins with expanded polyglutamine tracts, such as ataxin-3 and atrophin-1. nih.gov

Table 3: Effects of ROCK Inhibition on Autophagy and Protein Aggregate Clearance

| Compound | Cell Type/Model | Protein Aggregate | Key Finding |

|---|---|---|---|

| H1152, Y-27632 | Not specified | Tau | Activated autophagy and proteasome pathways, reducing aggregated and oligomeric tau. nih.gov |

| Fasudil | Mouse model of tauopathy | Tau | Reduced total and phosphorylated tau levels. nih.gov |

| Y-27632 | Neuro2a cells | Mutant huntingtin (htt), ataxin-3, atrophin-1 | Enhanced clearance of mutant htt and reduced aggregation of other polyglutamine-expanded proteins. nih.gov |

| Unspecified ROCK inhibitors | Human embryonic kidney 293 cells | Not applicable | Enhanced the autophagy response to amino acid starvation. nih.gov |

Research Methodologies and Model Systems in Rock Inhibitor Studies

In Vitro Cellular Models

In vitro models are foundational to ROCK inhibitor research, providing controlled environments to dissect cellular and molecular pathways. These models are broadly categorized into two- and three-dimensional culture systems.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat substrate, remains a cornerstone for initial screening and mechanistic studies of ROCK inhibitors. This approach utilizes both immortalized cell lines and primary cell cultures to explore the effects of ROCK inhibition across a spectrum of cell types and diseases.

Immortalized cell lines are crucial tools due to their unlimited proliferative capacity and well-characterized genetic backgrounds. They are extensively used to study the role of ROCK in cancer and other diseases.

Neuroblastoma Cells (e.g., SH-SY5Y): Neuroblastoma, a common childhood tumor, frequently exhibits mutations in genes that regulate Rho/Rac signaling. nih.gov Studies using neuroblastoma cell lines have shown that high ROCK2 expression is linked to poor patient survival. nih.govnih.gov Pharmacological or genetic inhibition of ROCK1 and ROCK2 leads to neuroblastoma cell differentiation and a reduction in cell growth, migration, and invasion. nih.govwikipedia.org Mechanistically, ROCK inhibition induces the degradation of the MYCN oncoprotein, a key driver of high-risk neuroblastoma. nih.govwikipedia.org In dopaminergic nerve cell models of Parkinson's disease, ROCK1 inhibition was found to block aberrant mitochondrial fission and subsequent apoptosis. pizzeriabaghdad.nl However, in the context of chemotherapy, some research indicates that ROCK inhibition might increase cell survival and contribute to cisplatin (B142131) resistance in neuroblastoma cells. nc3rs.org.uk The dual ROCK inhibitor RKI-1447 has also been explored for its efficacy in these cancer cells. biorxiv.org

Breast Cancer Cells (e.g., MDA-MB-231): The RhoA/C-ROCK pathway is often elevated in metastatic breast tumors and is associated with poor prognosis. nih.gov In the triple-negative breast cancer cell line MDA-MB-231, which has high levels of ROCK1 and ROCK2, ROCK inhibitors like Fasudil (B1672074) and Y-27632 have been shown to inhibit migration and invasion. frontiersin.orgkcl.ac.uk Specifically, Fasudil was observed to modify tumor cell morphology and disorganize stress fibers. While ROCK inhibitors can reduce adherent tumor cell migration, some studies suggest they may also promote the formation of microtentacles in suspended cells, potentially enhancing the reattachment of circulating tumor cells. The potent ROCK inhibitor RKI-1447 has demonstrated significant anti-invasive and antitumor activities in breast cancer cell models. nih.gov

Lung Cancer Cells (e.g., A549): In the non-small cell lung cancer cell line A549, ROCK inhibitors have been shown to impede key processes in metastasis. The inhibitor Fasudil was found to inhibit the migration of A549 cells. Another selective inhibitor, DJ4, was also reported to inhibit both migration and invasion of A549 cells.

Retinal Pigment Epithelium (RPE) Cells (e.g., ARPE-19): In the human RPE cell line ARPE-19, ROCK inhibitors are studied for their potential in treating retinal degenerative diseases. The inhibitor Y-27632 was found to promote RPE cell survival by significantly increasing proliferation and decreasing apoptosis. This was associated with alterations in the cells' biomechanical properties, including cytoskeletal reorganization and changes in cell shape. Furthermore, ROCK inhibition with Y-27632 can suppress the expression of extracellular matrix components induced by profibrotic mediators like TGF-β, suggesting a role in preventing fibrosis. Studies also show that ROCK inhibition helps suppress the transition from an epithelial to a mesenchymal phenotype, a process implicated in proliferative vitreoretinopathy.

Glioblastoma Cells: Glioblastoma is an aggressive brain tumor where the Rho/ROCK pathway is often upregulated. Studies using glioblastoma cell lines like T98G, U251, and LN-18 show that ROCK inhibitors can suppress migration, invasion, and proliferation. The inhibitor fasudil was found to decrease the expression of matrix metalloproteinase-2 (MMP-2) and induce apoptosis in these cells. Mechanistically, ROCK signaling in glioblastoma may be linked to the ERK signaling pathway. A recent study suggests ROCK inhibition may suppress glioblastoma progression by restoring the function of the tumor suppressor PTEN, which in turn downregulates the PI3K/AKT pathway. Conversely, other reports indicate that ROCK inhibitors can sometimes enhance the formation of tumorspheres from glioblastoma stem-like cells and inhibit apoptosis, suggesting a complex role for the pathway in this cancer type.

Pancreatic Cancer Cells: Expression of ROCK1 and ROCK2 is often increased in pancreatic ductal adenocarcinoma (PDAC). In pancreatic cancer cell lines, ROCK inhibitors like AT13148, Y-27632, and H1152 have been shown to induce morphological changes, reduce cellular contractile force, and decrease motility and invasion into three-dimensional collagen matrices. Other research has found that ROCK inhibitors can reduce the expression of the anti-apoptotic protein survivin, thereby sensitizing pancreatic cancer stem cells to chemotherapy agents like gemcitabine. Targeting ROCK activity with fasudil has been shown to disrupt the surrounding tumor stroma, potentially "priming" the cancer for improved chemotherapy efficacy.

Table 1: Effects of ROCK Inhibitors on Immortalized Cell Lines

| Cell Line Category | Example Cell Line(s) | Key Research Findings | Citations |

|---|---|---|---|

| Neuroblastoma | SH-SY5Y | Inhibition of ROCK leads to cell differentiation, reduced growth, and MYCN degradation. May also mediate chemoresistance. | nih.gov, wikipedia.org, nc3rs.org.uk |

| Breast Cancer | MDA-MB-231, T4-2 | ROCK inhibition reduces migration and invasion; may promote reattachment of suspended cells via microtentacles. | frontiersin.org,, |

| Lung Cancer | A549 | ROCK inhibitors impede cell migration and invasion. | , |

| Retinal Pigment Epithelium | ARPE-19 | ROCK inhibition promotes cell survival, proliferation, and suppresses fibrotic changes. | , |

| Glioblastoma | T98G, U251, LN-18 | Inhibition of ROCK suppresses migration and proliferation; may also enhance stem-like phenotypes. | ,, |

| Pancreatic Cancer | PANC-1, KPC cells | ROCK inhibitors reduce invasion, sensitize cells to chemotherapy, and can disrupt tumor stroma. |,, |

Primary cells are isolated directly from tissues and have a finite lifespan. They are considered more representative of the in vivo environment than immortalized cell lines.

Primary Neurons: In primary neuron/glia cultures, the ROCK inhibitor Y-27632 has been shown to decrease dopaminergic nerve cell death, highlighting its neuroprotective potential. pizzeriabaghdad.nl

Primary Bronchial Epithelial Cells: Studies using primary equine and human bronchial epithelial cells have explored the role of ROCK in airway biology. In equine cells, the ROCK inhibitor Y-27632 was found to decrease the density of β2-adrenoceptors while simultaneously enhancing the formation of the second messenger cAMP. In cultured human and mouse primary airway epithelial cells, Y-27632 enhanced the proliferation of basal cells, which act as progenitor cells in the airway. This treatment accelerated the maturation of these basal cells without negatively affecting their subsequent differentiation.

Dopaminergic Cell Precursors: The effect of ROCK inhibitors on dopaminergic cell precursors has been investigated for potential applications in cell-replacement therapies for Parkinson's disease. When suspensions of these precursors were treated with ROCK inhibitors before grafting into a rat model, it resulted in a significant decrease in the number of surviving dopaminergic neurons and reduced graft vascularization. This suggests that treating the cells directly before transplantation may be detrimental. Conversely, systemic treatment of the host animal with ROCK inhibitors led to a marked increase in the density of nerve fibers growing from the graft.

Table 2: Effects of ROCK Inhibitors on Primary Cell Cultures

| Primary Cell Type | Key Research Findings | Citations |

|---|---|---|

| Primary Neurons | The ROCK inhibitor Y-27632 demonstrates neuroprotective effects by reducing dopaminergic nerve cell death. | pizzeriabaghdad.nl |

| Primary Bronchial Epithelial Cells | Y-27632 enhances the proliferation of basal progenitor cells and alters receptor signaling pathways. | , |

| Dopaminergic Cell Precursors | Pre-treatment of cell suspensions with ROCK inhibitors reduces survival upon grafting, while host treatment enhances graft innervation. |, |

Three-dimensional (3D) culture systems provide a more physiologically relevant microenvironment by allowing cells to interact with each other and the extracellular matrix in all three dimensions. These models often reveal biological responses to ROCK inhibitors that are not observed in 2D cultures. frontiersin.org

Spheroids are 3D cell aggregates that mimic the architecture of micro-tissues.

Bovine Corneal Endothelial Cells (BCECs): Spheroid cultures of BCECs have been used to investigate regenerative therapies for corneal diseases. Compared to conventional 2D cultures, BCEC spheroids exhibit higher stemness potential. The addition of the ROCK inhibitor Y-27632 to these spheroid cultures significantly enhanced their viability, proliferation, and migration, facilitating the formation of a cell monolayer when seeded onto a surface. Importantly, Y-27632 did not negatively alter the specific cell type characteristics of the BCECs.

Organotypic cultures involve growing whole or sliced tissues in vitro, thereby preserving the complex cellular architecture and connections of the original organ.

Cochlea: To study hearing loss, organotypic cultures of the cochlea have been used as a model for inner ear damage. In a model of excitotoxic injury, treatment with the ROCK inhibitor Y-27632 led to a significant increase in the number of peripheral axons projecting from the spiral ganglion neurons. Furthermore, the treatment promoted a significant increase in the formation of synapses between the inner hair cells and the spiral ganglion. These findings suggest that ROCK inhibition could be a strategy for regenerating neural connections within the injured cochlea.

AD Neuro-spheroids: Three-dimensional human neuro-spheroid models are being used to study the pathology of Alzheimer's disease (AD). frontiersin.org In iPSC-derived AD neuro-spheroids, which develop key features of the disease like hyperphosphorylated tau (ptau), the ROCK inhibitor fasudil was shown to reduce the levels of ptau at several residues. frontiersin.org The mechanism for this reduction was linked to an increase in the protein AKT1. frontiersin.org These findings demonstrate the utility of organotypic spheroid models in validating the therapeutic potential of ROCK inhibitors for complex neurodegenerative diseases. frontiersin.org

Table 3: Effects of ROCK Inhibitors in 3D Culture Systems

| 3D Model System | Cell/Tissue Type | Key Research Findings | Citations |

|---|---|---|---|

| Spheroid Cultures | Bovine Corneal Endothelial Cells | Y-27632 enhances spheroid viability, proliferation, and migration, promoting monolayer formation. | , |

| Organotypic Cultures | Cochlea | Y-27632 promotes regeneration of peripheral axons and synapse formation after excitotoxic injury. | , |

| Organotypic Cultures | AD Neuro-spheroids | Fasudil reduces hyperphosphorylated tau and increases AKT1 protein levels. | frontiersin.org, |

Three-Dimensional Culture Systems

Preclinical In Vivo Animal Models: Assessing Systemic Effects

Animal models are indispensable for evaluating the systemic effects, efficacy, and potential therapeutic applications of ROCK inhibitors in a living organism.

A substantial body of research has utilized rodent models to explore the neuroprotective and neuroregenerative properties of ROCK inhibitors across a spectrum of neurological diseases.

Alzheimer's Disease: In transgenic mouse models of Alzheimer's disease (such as APP/PS1 and 3xTg mice), ROCK inhibitors like Fasudil and FSD-C10 have been shown to improve learning and memory. These effects are associated with a reduction in amyloid-β plaques and phosphorylated tau protein, two of the main pathological hallmarks of the disease.

Parkinson's Disease: In rat models of Parkinson's disease, created using neurotoxins like 6-hydroxydopamine (6-OHDA), ROCK inhibitors have demonstrated protective effects on dopaminergic neurons, the primary cell type lost in this condition. Studies have also indicated that ROCK inhibitors can reduce the neuroinflammation associated with the disease.

ALS: In the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), ROCK inhibitors such as Fasudil and Y-27632 have been found to slow disease progression, improve motor function, and attenuate motor neuron loss.

Stroke and Spinal Cord Injury: In rodent models of ischemic stroke, ROCK inhibitors have been shown to reduce the size of the brain infarct and improve neurological outcomes by increasing cerebral blood flow. Following spinal cord injury in rats, ROCK inhibitors like Y-27632 have been found to promote functional recovery by shifting the phenotype of astrocytes, a type of glial cell, and supporting axonal regeneration.

| Neurological Disorder Model | ROCK Inhibitor Studied | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease (APP/PS1, 3xTg mice) | Fasudil, FSD-C10, Y-27632 | Improved cognition, reduced amyloid-β and phosphorylated tau | |

| Parkinson's Disease (6-OHDA rat model) | Fasudil, Y-27632 | Protected dopaminergic neurons, reduced neuroinflammation | |

| ALS (SOD1G93A mouse model) | Fasudil, Y-27632 | Slowed disease progression, improved motor function | |

| Stroke (MCAO model) | Fasudil, Y-27632, KD025 | Reduced infarct size, improved neurological deficit score | |

| Spinal Cord Injury (rat models) | Y-27632, C3 transferase | Promoted functional recovery and axonal sprouting |

To study the anti-cancer effects of ROCK inhibitors, researchers often employ xenograft and syngeneic mouse models. In xenograft models, human cancer cells are implanted into immunodeficient mice. In syngeneic models, mouse cancer cells are implanted into mice with a competent immune system, which is particularly important for studying immunotherapies. The KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model, a genetically engineered model of pancreatic cancer that closely mimics the human disease, has been pivotal. In this model, ROCK inhibitors like Fasudil have been shown to extend survival. Other studies using xenograft models with various cancer cell lines have demonstrated that ROCK inhibitors can suppress tumor growth and invasion.

Rabbit and monkey models are the gold standard for preclinical testing of ophthalmic drugs. In the context of glaucoma, these models have been used to show that ROCK inhibitors can lower intraocular pressure (IOP) by increasing the outflow of aqueous humor. For instance, in both normotensive and glaucoma models in rabbits and monkeys, topical application of ROCK inhibitors like Y-27632, Ripasudil, and Netarsudil has led to a significant reduction in IOP. Corneal injury models in these animals have also been crucial in demonstrating the wound-healing properties of ROCK inhibitors, showing accelerated recovery of the corneal endothelium.

| Ocular Disease Model | ROCK Inhibitor Studied | Key Findings | Reference |

|---|---|---|---|

| Rabbit and Monkey Glaucoma Models | Y-27632, Ripasudil, Netarsudil, AMA0076 | Lowered intraocular pressure, increased aqueous humor outflow | |

| Rabbit and Monkey Corneal Injury Models | Y-27632 | Promoted corneal endothelial wound healing and cell density recovery |

Computational Approaches in ROCK Inhibitor Research

Computational methods, often referred to as in silico studies, are increasingly being used to accelerate the drug discovery process for ROCK inhibitors. These approaches can predict the interaction between a potential drug and its target protein, helping to identify promising candidates for further experimental testing.

Techniques such as molecular docking are used to predict the binding affinity and orientation of a small molecule inhibitor within the active site of the ROCK protein. This allows researchers to screen large databases of chemical compounds and prioritize those with the highest likelihood of being effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. By analyzing a set of known ROCK inhibitors and their biological activities, 3D-QSAR models can identify the key structural features that are essential for potent inhibition. This information can then be used to design new, more effective ROCK inhibitor molecules.

More advanced computational methods, such as molecular dynamics (MD) simulations , can provide a dynamic view of the interaction between an inhibitor and the ROCK protein over time. This can help to understand the stability of the drug-target complex and the conformational changes that occur upon binding. These computational approaches are instrumental in the rational design and development of novel ROCK inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, aiming to correlate the chemical structure of compounds with their biological activity. For a class of compounds like aminopyridine-based ROCK inhibitors, 3D-QSAR models are particularly insightful. These models help in identifying the key structural features that are essential for potent inhibition of ROCK1 and ROCK2 kinases.

The process typically involves aligning a series of known inhibitors and calculating molecular descriptors. These descriptors, which can be steric, electronic, or hydrophobic in nature, are then used to build a mathematical model that predicts the inhibitory activity. For instance, a study on novel ROCK inhibitors highlighted the importance of a heterocyclic hinge-binding moiety with a hydrogen-accepting group for effective interaction with the active site of the kinase. The models generated from such studies can reliably predict the activity of newly designed molecules, guiding the synthesis of more potent and selective inhibitors.

Table 1: Illustrative 3D-QSAR Model Validation Parameters for a Series of ROCK Inhibitors

| Parameter | Value | Description |

| q² | > 0.5 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | > 0.9 | Non-cross-validated correlation coefficient, indicating a good fit of the model. |

| r²_pred | > 0.6 | External validation correlation coefficient, indicating good predictive power for an external test set. |

This table represents typical validation parameters for a robust 3D-QSAR model and is for illustrative purposes.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "ROCK inhibitor 3," docking simulations would be employed to visualize its binding mode within the active sites of ROCK1 and ROCK2.

The process involves preparing the 3D structures of the ligand ("this compound") and the receptor (ROCK kinases). The inhibitor is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy pose being the most likely binding mode. Studies on other ROCK inhibitors have shown that the aminopyridine core often forms crucial hydrogen bonds with the hinge region of the kinase domain. For example, key interactions with residues such as Lys105 in ROCK1 have been identified as critical for high-affinity binding.

Table 2: Key Interacting Residues in ROCK Kinases Identified Through Docking of Aminopyridine-based Inhibitors

| Kinase | Key Interacting Residues | Type of Interaction |

| ROCK1 | Met156, Lys105, Glu154 | Hydrogen Bond, Hydrophobic |

| ROCK2 | Met172, Lys121, Asp170 | Hydrogen Bond, Hydrophobic |

This table illustrates common interacting residues for aminopyridine-type inhibitors based on general ROCK inhibitor docking studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing researchers to study the physical movements of atoms and molecules over time. Following a molecular docking study of "this compound," an MD simulation would be performed to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon inhibitor binding.

The simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests a stable binding mode. MD simulations can also reveal the role of water molecules in mediating protein-ligand interactions and provide insights into the flexibility of different regions of the protein.

Binding Free Energy Calculations

Binding free energy calculations are used to provide a more accurate estimation of the binding affinity between a ligand and a protein than docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are commonly used.

For "this compound," these calculations would be performed on the trajectory generated from the MD simulation. The binding free energy is typically decomposed into various components, such as van der Waals energy, electrostatic energy, and solvation energy, providing a detailed understanding of the driving forces behind the binding. These calculations are crucial for ranking different inhibitors and for guiding lead optimization efforts by predicting how chemical modifications will affect binding affinity.

Table 3: Illustrative Binding Free Energy Components for a ROCK Inhibitor

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| ΔG_vdw | -45.5 | Favorable |

| ΔG_elec | -25.0 | Favorable |

| ΔG_solv_polar | +30.0 | Unfavorable |

| ΔG_solv_nonpolar | -5.5 | Favorable |

| ΔG_bind | -46.0 | Overall Favorable Binding |

This table provides an example of binding free energy decomposition and is for illustrative purposes.

Drug Discovery and Development of Rock Inhibitors

Design and Synthesis of Novel Chemical Scaffolds

The development of novel and selective ROCK inhibitors is an active area of research, focusing on the exploration of diverse chemical scaffolds that can effectively interact with the ATP-binding site of the kinase. Medicinal chemistry efforts have led to the design and synthesis of several classes of compounds, each with unique structural features and inhibitory profiles.

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

7-Azaindole-Based Compounds

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in the design of kinase inhibitors. kisti.re.kr It acts as an effective hinge-binding motif, capable of forming critical hydrogen bonds with the kinase backbone, similar to the adenine region of ATP. A series of potent and selective ROCK inhibitors has been developed based on a substituted 7-azaindole scaffold. kisti.re.krnih.gov

Structure-activity relationship (SAR) studies have demonstrated that substitution at the 3-position of the 7-azaindole ring is crucial for enhancing inhibitory potency. nih.gov Further exploration of this series led to the identification of compounds with excellent ROCK potency and high selectivity against the closely related protein kinase A (PKA). nih.gov Compounds such as 16 , 17 , 19 , 21 , and 22 from this class not only showed potent ROCK inhibition and PKA selectivity but also demonstrated stability in microsome and hepatocyte assays.

Table 1: Inhibitory Activity of Selected 7-Azaindole Derivatives

| Compound | ROCK1 Ki (nM) | PKA Ki (nM) |

|---|---|---|

| 16 | 1.1 | 1400 |

| 17 | 0.8 | 3400 |

| 19 | 0.8 | 2000 |

| 21 | 0.4 | 1200 |

| 22 | 0.5 | 1100 |

Data sourced from SAR studies on 7-azaindole based ROCK inhibitors.

Pyridine-Based Inhibitors

Pyridine-based compounds represent a significant class of ROCK inhibitors. The design process for these inhibitors often begins with hits from high-throughput screening (HTS), followed by systematic SAR exploration and structure-based design to optimize potency and selectivity. acs.org

Starting with an initial HTS hit, compound 4 , medicinal chemists performed systematic modifications to improve its pharmacological profile. acs.org Early derivatives, while potent, suffered from issues like pan-cytochrome P450 inhibition. acs.org SAR studies revealed that substitutions on the pyridine (B92270) ring could mitigate these off-target effects. Specifically, introducing substituents at the 2-position of the pyridine ring had a desirable effect on reducing CYP inhibition while maintaining ROCK potency. acs.org For example, the 2-aminopyridine derivative 30 showed a 35-fold reduction in CYP3A4 inhibition compared to the unsubstituted parent compound 10 , while maintaining a similar ROCK potency (Ki = 170 nM). acs.org

Further optimization led to the development of compound 37 , which demonstrated significant improvements in inhibitory potency, kinase selectivity, and a reduced CYP inhibition profile, making it a suitable candidate for in vivo studies. acs.org

Table 2: Activity of Pyridine-Based ROCK Inhibitors

| Compound | ROCK1 Ki (nM) | PKA Ki (nM) | CYP3A4 IC50 (µM) |

|---|---|---|---|

| 10 | 160 | >10000 | 0.75 |

| 30 | 170 | >10000 | 26 |

| 37 | 22 | >10000 | 12 |

Data from "Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." acs.org

3,4-Dihydrobenzo[f]nih.govnih.govoxazepin-5(2H)-one Derivatives

A novel class of ROCK inhibitors based on the 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one scaffold has been recently discovered and developed. mdpi.commdpi.com This series was identified as a promising starting point for developing drugs targeting glaucoma, a disease where ROCK inhibition is a validated therapeutic strategy. mdpi.commdpi.com

Through extensive structure-activity relationship studies, researchers optimized the scaffold to achieve high potency and selectivity. This effort led to the discovery of compound 12b , which showed potent inhibitory activity against both ROCK1 and ROCK2 isoforms, with IC50 values of 93 nM and 3 nM, respectively. mdpi.commdpi.com Notably, this compound also exhibited considerable selectivity for ROCK kinases over other related kinases. mdpi.commdpi.com The promising profile of compound 12b makes this scaffold a valuable starting point for further drug discovery efforts targeting ROCK. mdpi.commdpi.com

Table 3: Inhibitory Profile of Compound 12b

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |

|---|---|---|

| 12b | 93 | 3 |

Data from "Discovery of 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma." mdpi.commdpi.com

Urea-Like Compounds

Urea-based derivatives constitute another important class of ROCK inhibitors. These compounds are designed to form key hydrogen bonding interactions within the kinase ATP-binding site. A series of urea-based ROCK2 inhibitors were designed and synthesized, leading to the identification of highly potent molecules. nih.gov

The synthetic route for these compounds often involves reacting an aniline derivative with triphosgene, followed by the addition of a desired amine to form the urea linkage. Subsequent modifications are typically made using Suzuki coupling reactions to introduce further diversity. SAR studies on an initial lead, compound 1a (ROCK2 IC50 = 18 nM), focused on substitutions on the benzyl ring. nih.gov It was found that a methoxy group at the 3-position was optimal, as seen in compound 1c , which showed improved potency and selectivity. nih.gov Further optimization, including alkylation of the urea nitrogen, led to compounds with excellent enzymatic and cellular potency. nih.gov The most potent compound from one reported series, 10p , exhibited a ROCK2 IC50 value of 0.03 µM. nih.gov

Table 4: Inhibitory Activity of Selected Urea-Based Compounds

| Compound | ROCK2 IC50 (nM) | PKA Inhibition (% @ 1µM) |

|---|---|---|

| 1a | 18 | 70 |

| 1c | 6.5 | 32 |

| 10p | 30 | N/A |

Data sourced from studies on urea-based ROCK inhibitors. nih.gov

Benzothiazole-Substituted Pyridine Derivatives

The hybridization of different pharmacophores is a common strategy in drug design to develop novel scaffolds with improved activity. In the context of ROCK inhibitors, scaffolds combining pyridine and thiazole moieties have been explored. nih.gov Since benzothiazole (B30560) is a fusion of a thiazole and a benzene ring, the SAR from pyridine-thiazole derivatives provides relevant insights.

A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed where the aryl group was a pyridine ring. nih.govnih.gov The inhibitory activity of these compounds against ROCK2 was evaluated, revealing important SAR insights. nih.govnih.gov A key finding was that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.govresearchgate.net The introduction of an aminoalkyl side chain was also shown to enhance selectivity for ROCK isoforms. nih.gov The most potent compound from this series, compound 4v (also referred to as 10l in a related study), displayed a ROCK2 IC50 value of 20 nM. nih.govnih.gov

Another related series are the 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, which were identified as potent ROCK inhibitors. nih.govresearchgate.net In this scaffold, the pyridylthiazole group serves as the hinge-binding element. nih.gov

Table 5: ROCK2 Inhibitory Activity of Pyridine-Thiazole Derivatives

| Compound | Scaffold Class | ROCK2 IC50 (nM) |

|---|---|---|

| 4v (10l) | 4-(4-pyridyl)-5-aminomethyl-thiazole-2-amine | 20 |

| 5a | 1-benzyl-3-(4-pyridylthiazol-2-yl)urea | 170 (ROCK1) |

Data sourced from studies on thiazole-based ROCK inhibitors. nih.govnih.govnih.gov

Compound Names Mentioned

| Number/Name | Chemical Class/Scaffold |

| 4 | Pyridine-Based |

| 10 | Pyridine-Based |

| 12b | 3,4-Dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one |

| 16 | 7-Azaindole-Based |

| 17 | 7-Azaindole-Based |

| 19 | 7-Azaindole-Based |

| 21 | 7-Azaindole-Based |

| 22 | 7-Azaindole-Based |

| 30 | Pyridine-Based |

| 37 | Pyridine-Based |

| 1a | Urea-Based |

| 1c | Urea-Based |

| 10p | Urea-Based |

| 4v (10l) | Benzothiazole-Substituted Pyridine (related) |

| 5a | Benzothiazole-Substituted Pyridine (related) |

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Structure-Activity Relationship (SAR) is a foundational concept in drug discovery that examines how the chemical structure of a compound influences its biological activity. researchgate.netmans.edu.eg Through systematic modifications of a lead compound's structure, researchers can identify the key chemical features, known as pharmacophores, that are essential for its interaction with a biological target. This iterative process of synthesis and biological testing allows for the optimization of a drug candidate's potency, selectivity, and pharmacokinetic properties. researchgate.netyoutube.com

Optimization of Inhibitory Efficacy

The optimization of the inhibitory efficacy of ROCK inhibitors is a key objective in their development. This process involves modifying the chemical scaffold of a lead compound to enhance its binding affinity to the ATP-binding pocket of the ROCK enzyme.

One example of SAR studies involves 7-azaindole-based ROCK inhibitors. nih.gov Researchers have explored various substitutions on this scaffold to improve potency and metabolic stability. For instance, modifications at different positions of the 7-azaindole core have led to the identification of compounds with excellent ROCK potency and selectivity over other kinases like PKA (Protein Kinase A). nih.gov

Another approach to optimizing efficacy is through structure-based drug design. By obtaining co-crystal structures of lead compounds bound to ROCK, researchers can gain critical insights into the key interactions driving potency. For example, the identification of specific hydrogen bonds and hydrophobic interactions can guide the design of new analogs with improved inhibitory activity. osti.gov

The following table summarizes the inhibitory activities of representative ROCK inhibitors.

| Compound | Target | IC50 (nM) | Reference |

| Y-27632 | ROCK1 | 140 (Ki) | wikipedia.org |

| Fasudil (B1672074) | ROCK1/ROCK2 | - | researchgate.net |

| GSK429286 | ROCK1/ROCK2 | ~300 (EC50) | mdpi.com |

| RKI-1447 | ROCK1/ROCK2 | - | wikipedia.org |

Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibition constant. EC50 is the half maximal effective concentration.

Achieving Isoform Selectivity (ROCK1 vs. ROCK2)

While ROCK1 and ROCK2 share a high degree of homology in their kinase domains, there are subtle differences that can be exploited to develop isoform-selective inhibitors. nih.gov Achieving selectivity is desirable as it may lead to more targeted therapeutic effects and a better safety profile.

The development of the ROCK2-selective inhibitor SLx-2119 demonstrated that isoform selectivity is achievable. nih.gov Structural studies have revealed that differences in the amino acid residues within the active sites of ROCK1 and ROCK2 can be targeted to design selective inhibitors. For example, the presence of an aspartic acid residue in ROCK2 versus a glutamic acid in PKA at a specific position has been exploited to enhance both potency and kinome selectivity. osti.gov

Genetic studies in mice have shown that while there is some functional redundancy between ROCK1 and ROCK2, they also have non-redundant roles. nih.govnih.gov For instance, in the context of pulmonary fibrosis, both isoforms contribute to the disease pathology, but ROCK1-haploinsufficient mice showed greater attenuation of epithelial cell apoptosis. nih.gov This suggests that selective inhibition of one isoform may be more beneficial for certain conditions.

The following table presents a comparison of inhibitors with varying selectivity for ROCK1 and ROCK2.

| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity |

| Y-27632 | Similar to ROCK2 | Similar to ROCK1 | Non-selective |

| Fasudil | Similar to ROCK2 | Similar to ROCK1 | Non-selective |

| KD025 | >10,000 | ~60 | ROCK2 selective |

Multi-Target Drug Design Strategies

Multi-target drug design is an emerging paradigm in medicinal chemistry that aims to develop single molecules capable of modulating multiple biological targets simultaneously. nih.gov This approach can offer advantages over combination therapies, such as improved efficacy, a better side-effect profile, and a reduced likelihood of developing drug resistance. nih.gov

Dual Histone Deacetylase (HDAC)/ROCK Inhibitors

A promising multi-target strategy involves the development of dual inhibitors of both ROCK and histone deacetylases (HDACs). Both of these enzyme families are implicated in cancer progression, and their signaling pathways can overlap. tandfonline.com For example, ROCK enzymes can inactivate a protein that blocks HDAC6 activity, leading to the activation of HDAC6. tandfonline.com

Researchers have rationally designed and synthesized first-in-class dual HDAC/ROCK inhibitors. tandfonline.comnih.gov One such compound, C-9, demonstrated significant inhibition of HDAC6, ROCK1, and ROCK2. tandfonline.comnih.gov This compound also showed strong antiproliferative effects in pancreatic and triple-negative breast cancer cell lines. tandfonline.comnih.gov The development of these dual inhibitors was guided by molecular docking studies to ensure that the designed molecules could effectively interact with the catalytic sites of both targets. researchgate.net Further studies have used these initial compounds as a foundation for designing new multi-target inhibitors with improved anticancer properties. nih.govchemrxiv.org

Exploration of Peptide-Based ROCK Inhibitors

In addition to small molecule inhibitors, peptides have also been explored as potential ROCK inhibitors. bio-techne.com Peptide-based inhibitors can offer high specificity and potency. One approach to discovering peptide inhibitors is through phage display libraries. nih.govnih.gov This technique allows for the screening of a vast number of peptides to identify those that bind to the target protein.

Researchers have successfully used phage display to identify peptides that bind to the catalytic domain of ROCK1. nih.govnih.gov Interestingly, these peptides were designed to inhibit ROCK in a manner that is not competitive with ATP, which could offer a different mechanism of action compared to many small molecule inhibitors. nih.govnih.gov One promising peptide, Peptide7, was found to be an effective inhibitor of both ROCK1 and ROCK2. nih.govnih.gov Further optimization of this peptide led to the development of Peptide22, which demonstrated the ability to block neovascularization of endothelial cells. nih.gov

Computational methods are also being used to screen for and design potential peptide inhibitors of ROCK1. tandfonline.com Virtual screening of tetrapeptide libraries has identified promising candidates for further development. tandfonline.com

Investigation of Natural Extracts with ROCK Inhibitory Effects

Natural products have historically been a rich source of new drugs and drug leads. Several studies have investigated natural extracts for their potential to inhibit ROCK.

One study screened methanolic and aqueous extracts of 30 Indian medicinal plants for ROCK-II inhibitory activity. nih.gov Of these, 15 extracts showed significant inhibition. The methanolic extract of Terminalia chebula was found to be the most potent, and two of its constituents, chebulagic and chebulinic acid, were identified as ROCK-II inhibitors. nih.gov Other plants whose extracts showed ROCK-II inhibitory potential include Butea frondosa, Syzygium aromaticum, Butea superba, Chlorophytum borivilianum, and Mucuna pruriens. nih.govresearchgate.net

Another study investigated the ROCK inhibitory potential of the medicinal mushroom Ganoderma lingzhi. researchgate.net The ethanol extract and 35 of its isolated compounds were screened for activity against ROCK-I and ROCK-II. The results suggested that the traditional uses of this mushroom may be partly due to its ROCK inhibitory effects. researchgate.net In-silico molecular docking studies have also been used to screen bioactive compounds from various natural products for their potential to inhibit RhoA/ROCK signaling. biomedpharmajournal.org

The following table summarizes some natural sources and their active compounds with ROCK inhibitory effects.

| Natural Source | Active Compound(s) | Target |

| Terminalia chebula | Chebulagic acid, Chebulinic acid | ROCK-II |

| Ganoderma lingzhi | Lanostane triterpenoids | ROCK-I/ROCK-II |

Preclinical Therapeutic Investigations of Rock Inhibitors

Neurological and Neurodegenerative Disorders

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of molecules that have garnered significant attention in preclinical research for their potential therapeutic effects in a range of neurological and neurodegenerative disorders. The ROCK signaling pathway is implicated in various cellular processes that are relevant to the pathogenesis of these conditions, including neuronal death, axonal regeneration failure, and neuroinflammation. Consequently, the inhibition of this pathway presents a promising strategy for therapeutic intervention.

Alzheimer's Disease Pathogenesis Modulation

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Preclinical investigations have explored the potential of ROCK inhibitors to modulate these key pathological features and their downstream consequences.

Preclinical studies have demonstrated that the inhibition of ROCK can lead to a reduction in the levels of key pathological proteins in Alzheimer's disease, namely Aβ and hyperphosphorylated tau.

Treatment with the ROCK inhibitor fasudil (B1672074) has been shown to decrease Aβ levels in 3xTg mice and reduce phosphorylated tau (ptau) in APP/PS1 mice. nih.govnih.gov Another ROCK inhibitor, SR3677, when administered to 5xFAD mice, resulted in decreased levels of both Aβ40 and Aβ42, and also suppressed the activity of BACE1, an enzyme involved in the production of Aβ. nih.gov In vitro studies using SH-SY5Y cells have indicated that knockdown of ROCK2 can decrease the secretion of Aβ40. nih.gov

With regard to tau pathology, ROCK inhibitors have shown efficacy in reducing both total and phosphorylated tau levels. The ROCK inhibitor fasudil was found to reduce total tau and phosphorylated tau in P301L mice. nih.gov Similarly, the ROCK2 selective inhibitor H-1152 decreased ptau in primary neurons and neuroblastoma cell lines. nih.gov Furthermore, ROCK inhibitors have been observed to reduce the levels of oligomeric tau, a particularly toxic form of the protein. nih.govmdpi.com This reduction in pathological tau is thought to be mediated, in part, through the activation of degradation pathways such as autophagy and the proteasome. nih.govmdpi.com

| ROCK Inhibitor | Model System | Key Findings on Aβ and Tau Reduction |

|---|---|---|

| Fasudil | 3xTg Mice | Decreased Aβ levels. nih.govnih.gov |

| Fasudil | APP/PS1 Mice | Lowered phosphorylated tau (ptau). nih.govnih.gov |

| Fasudil | P301L Mice | Reduced total tau and phosphorylated tau. nih.gov |

| SR3677 | 5xFAD Mice | Decreased Aβ40 and Aβ42 levels; suppressed BACE1 activity. nih.gov |

| H-1152 | Primary neurons and neuroblastoma cell lines | Decreased ptau levels. nih.gov |

| ROCK2 Knockdown | SH-SY5Y cells | Decreased secreted Aβ40. nih.gov |

| General ROCK Inhibitors | M1C cells (expressing wild-type tau) | Reduced levels of phosphorylated and caspase-cleaved tau; reduced oligomeric tau. mdpi.com |

In line with the observed reductions in pathological protein aggregates, ROCK inhibitors have been shown to ameliorate cognitive deficits in animal models of Alzheimer's disease. In APP/PS1 mice, treatment with fasudil has been demonstrated to improve cognition. nih.govnih.gov Studies have shown that fasudil can ameliorate impairments in learning and memory. nih.gov Another ROCK inhibitor, hydroxyfasudil, was also found to significantly improve learning and memory performance in a rat model of chronic cerebral ischemia, a condition that can lead to cognitive impairment. researchgate.net This improvement in cognitive function is often associated with the neuroprotective effects of ROCK inhibition, including the preservation of neuronal integrity and synaptic function.

| ROCK Inhibitor | Animal Model | Cognitive Improvement Observed |

|---|---|---|

| Fasudil | APP/PS1 Mice | Improved cognition, learning, and memory. nih.govnih.govnih.gov |

| Hydroxyfasudil | Rats with chronic cerebral ischemia | Significantly improved learning and memory performance. researchgate.net |

A significant challenge in neurodegenerative diseases and central nervous system (CNS) injuries is the limited capacity for axonal regeneration and the progressive loss of neurons. ROCK inhibitors have emerged as a promising therapeutic strategy due to their ability to promote both axon regeneration and neuronal survival.

The inhibition of the Rho-ROCK pathway has been shown to promote axonal regeneration and functional recovery in the injured CNS. researchgate.netfrontiersin.org Myelin-associated inhibitors, which are present in the CNS and hinder axon regrowth, exert their effects in part through the activation of the RhoA/ROCK pathway. nih.govnih.govd-nb.info By blocking this pathway, ROCK inhibitors can reverse these inhibitory effects. researchgate.netnih.govd-nb.info For instance, the ROCK inhibitor Y-27632 has been demonstrated to promote neurite outgrowth on inhibitory substrates in vitro and enhance the sprouting of corticospinal tract fibers in vivo. nih.gov It has also been shown to promote the survival and neurite outgrowth of retinal neurocytes. researchgate.net Furthermore, ROCK inhibition has been found to significantly promote neuronal differentiation and neurite outgrowth in neural stem cells. researchgate.net

In addition to promoting regeneration, ROCK inhibitors also exhibit neuroprotective effects by enhancing neuronal survival. In a rat model of aluminum-induced neurotoxicity, the ROCK inhibitor Y-27632 was able to prevent the adverse effects of the neurotoxin and maintain neuronal survival. researchgate.net This neuroprotective effect is thought to be mediated through various mechanisms, including the activation of pro-survival signaling pathways.

| ROCK Inhibitor | Experimental Model | Effects on Axon Regeneration and Neuronal Survival |

|---|---|---|

| Y-27632 | In vitro neurite outgrowth assays | Promoted neurite outgrowth on inhibitory substrates (e.g., myelin-associated inhibitors). nih.gov |

| Y-27632 | In vivo corticospinal tract lesions | Enhanced sprouting of corticospinal tract fibers. nih.gov |

| Y-27632 | Cultured retinal neurocytes | Promoted survival and neurite outgrowth. researchgate.net |

| Y-27632 | Neural stem cells | Promoted neuronal differentiation and neurite outgrowth. researchgate.net |

| Y-27632 | Rat cortical neurons (aluminum-induced neurotoxicity) | Maintained neuronal survival. researchgate.net |

| Fasudil | Rodent spinal cord injury models | Enhanced axonal regrowth and functional recovery. researchgate.net |

Neuroinflammation is a key component of Alzheimer's disease pathology, characterized by the activation of microglia and astrocytes, a process known as reactive gliosis. curealz.org This inflammatory response can contribute to neuronal damage. ROCK inhibitors have been shown to modulate this neuroinflammatory environment.

The ROCK inhibitor fasudil has been demonstrated to inhibit the activation of microglia and astrocytes in transgenic mouse models of Alzheimer's disease. nih.govnih.gov This anti-inflammatory effect is mediated, at least in part, through the downregulation of the TLR4/Myd88/NF-κB signaling pathway. By suppressing the activation of these glial cells, fasudil can reduce the production of pro-inflammatory mediators. nih.gov In a mouse model of tauopathy, fasudil treatment led to a decrease in GFAP+ cells, which are markers of reactive astrocytes. nih.gov

While the direct impact of ROCK inhibitors on leukocyte infiltration in the context of Alzheimer's disease is less extensively documented, their role in modulating neuroinflammation suggests a potential influence. Neuroinflammation is often associated with the recruitment of peripheral immune cells to the CNS. By reducing the inflammatory milieu within the brain, ROCK inhibitors may indirectly limit the infiltration of leukocytes.

| ROCK Inhibitor | Model System | Effects on Reactive Gliosis and Neuroinflammation |

|---|---|---|

| Fasudil | APP/PS1 Transgenic Mice | Inhibited the activation of microglia and astrocytes. nih.gov |

| Fasudil | PS19 Tau Transgenic Mice | Decreased the number of GFAP+ reactive astrocytes. nih.gov |

| General ROCK Inhibitors | Various neuroinflammatory models | Modulate microglial and astrocytic activity, reducing pro-inflammatory responses. curealz.orgfrontiersin.org |

Mitochondrial dysfunction is increasingly recognized as a central element in the pathogenesis of Alzheimer's disease. The accumulation of damaged mitochondria can lead to oxidative stress, energy deficits, and ultimately, neuronal death. Mitophagy, the selective removal of damaged mitochondria via autophagy, is a critical quality control mechanism that is often impaired in neurodegenerative conditions.